Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid
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Description
The synthesis and analysis of cyclohexylcarboxylic acid derivatives, including their trans-isomers, are crucial for understanding their chemical behavior and potential applications. These compounds are involved in various chemical reactions, serving as precursors or intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of similar compounds often involves solvohydrothermal conditions, as seen in the preparation of uranyl ion complexes with trans-1,4-cyclohexanedicarboxylic acid (Thuéry & Harrowfield, 2017)^1^. Another method includes hydrogenation reactions, as demonstrated in the preparation of 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid (Hong, 2004)^2^.
Molecular Structure Analysis
Molecular structure analysis, including NMR and DFT calculations, helps determine the configuration of cyclohexylcarboxylic acid derivatives. For example, the configuration of trans-4-propyl-cyclohexylcarboxylic acid was determined using NMR and DFT methods (Yuan et al., 2010)^3^.
Chemical Reactions and Properties
Cyclohexylcarboxylic acid derivatives participate in various chemical reactions, including cyclization and isomerization, which can significantly alter their physical and chemical properties. For instance, acid-catalyzed cyclization of vinylsilanes bearing a hydroxy group can be used for stereoselective synthesis of disubstituted tetrahydrofurans (Miura et al., 2000)^4^.
Future Directions
properties
CAS RN |
1256346-33-4 |
---|---|
Product Name |
Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid |
Molecular Formula |
C17H31BO2 |
Molecular Weight |
278.23784 |
synonyms |
Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid |
Origin of Product |
United States |
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